3-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-phenylpropanamide
Overview
Description
The compound is a derivative of propanamide with additional phenyl and pyrazolyl groups. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amine (in this case, 4-methylphenylamine and 1-methyl-1H-pyrazol-5-ylmethylamine) with the appropriate acid (in this case, 3-phenylpropanoic acid) .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques, including NMR, mass spectrometry, and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and spectroscopic analyses .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-8-10-18(11-9-16)20(17-6-4-3-5-7-17)14-21(25)22-15-19-12-13-23-24(19)2/h3-13,20H,14-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEPHYYRUDEALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCC2=CC=NN2C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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